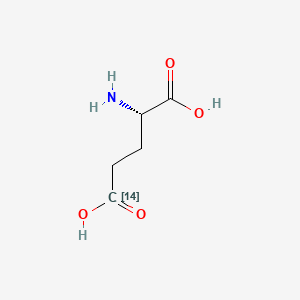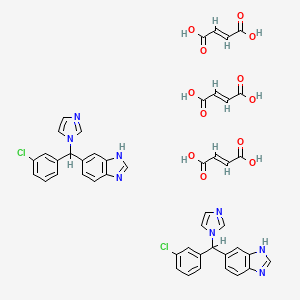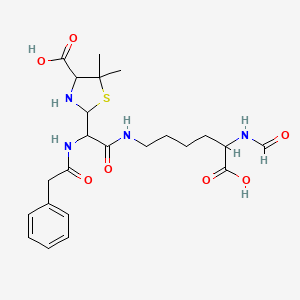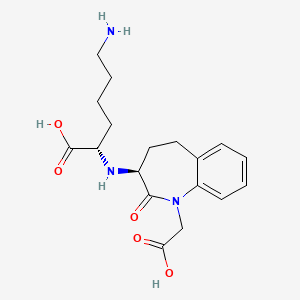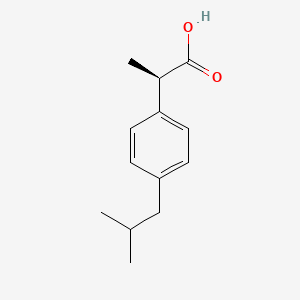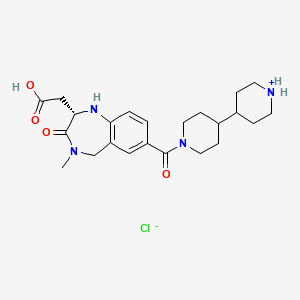
Licostinel
Übersicht
Beschreibung
Licostinel (INN) (code name ACEA-1021) is a competitive, silent antagonist of the glycine site of the NMDA receptor . It was under investigation by Acea Pharmaceuticals as a neuroprotective agent for the treatment of cerebral ischemia associated with stroke and head injuries but was ultimately never marketed .
Synthesis Analysis
This compound was synthesized from 3,4-dichloroaniline by amidation, nitration, hydrolysis, and reduction .Molecular Structure Analysis
The molecular formula of this compound is C8H3Cl2N3O4 . The InChIKey is CHFSOFHQIZKQCR-UHFFFAOYSA-N .Wirkmechanismus
Target of Action
Licostinel, also known by its code name ACEA-1021, is a competitive, silent antagonist of the glycine site of the NMDA receptor . The NMDA receptor is one of the major classes of ionotropic glutamate receptors and plays critical roles in normal CNS activities, as well as in many pathological conditions . In addition to its actions at the NMDA receptor, this compound also acts as an antagonist of the AMPA and kainate receptors at high concentrations .
Mode of Action
This compound acts by competitively antagonizing the glycine site of the NMDA receptor . This means it binds to the same site as glycine, preventing glycine from activating the receptor. This results in a decrease in the activity of the NMDA receptor, reducing the influx of cations through the NMDA receptor-associated ion channel .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway. By antagonizing the glycine site of the NMDA receptor, this compound reduces the activity of the NMDA receptor, which is a key component of the glutamatergic pathway . This can lead to a decrease in excitatory neurotransmission, which may have neuroprotective effects .
Pharmacokinetics
The pharmacokinetics of this compound in humans have been studied in a dose escalation trial in patients with acute stroke . At the higher dose levels, peak plasma concentrations of this compound were substantially higher than those required for neuroprotection in animal stroke models .
Result of Action
The primary result of this compound’s action is neuroprotection. By reducing the activity of the NMDA receptor, this compound can potentially protect neurons from the damaging effects of excessive glutamate activity, such as that which occurs during cerebral ischemia .
Safety and Hazards
Zukünftige Richtungen
A short infusion of Licostinel in doses up to 3.0 mg/kg is safe and tolerable in acute stroke patients . This compound may be a safer and better-tolerated neuroprotective agent than many of the previously evaluated NMDA antagonists . Neuroprotection therapy administered as early as possible after stroke onset would allow the extension of survival time of the penumbra, minimizing the final infarct size and increasing the time window for reperfusion therapy .
Biochemische Analyse
Biochemical Properties
Licostinel plays a significant role in biochemical reactions by interacting with various receptors and enzymes. It primarily acts as an antagonist at the glycine site of the NMDA receptor, with a binding affinity (K_b) of 5 nM . Additionally, at higher concentrations, this compound also acts as an antagonist of the AMPA and kainate receptors, with K_b values of 0.9 μM and 2.5 μM, respectively . These interactions inhibit the excitatory neurotransmission mediated by these receptors, thereby providing neuroprotection.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By antagonizing the NMDA receptor, this compound reduces the influx of calcium ions, which is crucial in preventing excitotoxicity—a condition that leads to neuronal damage and death . This reduction in calcium influx helps in stabilizing cell signaling pathways, gene expression, and cellular metabolism. In clinical trials, this compound did not produce phencyclidine-like psychotomimetic effects, though transient sedation, dizziness, and nausea were observed .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the glycine site of the NMDA receptor, thereby preventing the receptor’s activation by glycine . This inhibition reduces the receptor’s ability to allow calcium ions to enter the neuron, which is a critical step in the excitotoxic cascade. Additionally, this compound’s antagonistic effects on AMPA and kainate receptors further contribute to its neuroprotective properties by inhibiting other pathways of excitatory neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that lower doses of this compound (0.03 to 0.60 mg/kg) do not produce significant adverse effects . Higher doses (1.2 to 3.0 mg/kg) are associated with mild-to-moderate adverse effects, including neurological and gastrointestinal complaints . The stability and degradation of this compound in vitro and in vivo have not been extensively documented, but its neuroprotective effects are evident within a short time window after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses are generally well-tolerated and effective in providing neuroprotection without significant adverse effects . Higher doses can lead to mild-to-moderate adverse effects, including neurological and gastrointestinal symptoms . No major psychotomimetic effects or significant safety concerns have been reported at these higher doses .
Metabolic Pathways
As a small molecule drug, it is likely metabolized by liver enzymes and excreted through the kidneys
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its small molecular size It interacts with various transporters and binding proteins, which may influence its localization and accumulation within specific tissues
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Given its role as an NMDA receptor antagonist, it is likely to be localized in regions of the cell where these receptors are abundant, such as the synaptic membranes of neurons
Eigenschaften
IUPAC Name |
6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSOFHQIZKQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165346 | |
| Record name | Licostinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153504-81-5 | |
| Record name | Licostinel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153504-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licostinel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153504815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licostinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOSTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z3037LJTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does licostinel interact with its target and what are the downstream effects?
A1: this compound acts as a competitive antagonist of glycine at the N-methyl-D-aspartate (NMDA) receptor. [, ] This means that it binds to the glycine binding site on the NMDA receptor, preventing glycine from binding and activating the receptor. [, ] This antagonism of the NMDA receptor leads to a reduction in neuronal excitability, which is thought to be the mechanism by which this compound exerts its neuroprotective effects in animal models of cerebral ischemia. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


